L-Carnitine-d3 Chloride
Overview
Description
L-Carnitine-d3 (chloride) is a deuterated form of L-carnitine, which is an essential nutrient involved in the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation. This compound is often used as an internal standard for the quantification of L-carnitine in various analytical applications, particularly in mass spectrometry .
Mechanism of Action
Target of Action
L-Carnitine-d3 Chloride, also known as L-CARNITINE-D3 HCL (METHYL-D3), primarily targets the mitochondria in cells . The mitochondria play a crucial role in energy production, and this compound facilitates the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation .
Mode of Action
This compound interacts with various transport proteins, which carry it from the plasma into the cells . It competitively inhibits L-carnitine acyltransferases , enzymes involved in the transfer of acyl groups from one molecule to another. This interaction results in the facilitation of the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation .
Biochemical Pathways
This compound affects several biochemical pathways. Primarily, it is involved in the β-oxidation process, where it transports long-chain fatty acids into the mitochondrial matrix for their conversion into energy . It also plays a role in the regulation of metabolic pathways involved in skeletal muscle protein balance, including proteolysis and protein synthesis . Furthermore, it acts as an antioxidant and anti-inflammatory compound , which may attenuate exercise-induced muscle damage.
Pharmacokinetics
It is known that l-carnitine is obtained from dietary sources or through the metabolism of lysine and methionine . It is also known that more than 95% of L-Carnitine stores are contained in muscles, along with trace amounts in the blood, liver, heart, and kidneys .
Result of Action
The action of this compound results in several molecular and cellular effects. It significantly increases muscle mass, improves physical effort tolerance, and cognitive function .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it has been shown that prolonged supplementation, especially in combination with carbohydrates, may increase muscle total carnitine content in skeletal muscle . .
Biochemical Analysis
Biochemical Properties
L-Carnitine-d3 Chloride is integral to several biochemical reactions. It interacts with enzymes such as carnitine palmitoyltransferase I (CPT I) and carnitine palmitoyltransferase II (CPT II), which are essential for the transport of fatty acids into the mitochondria. Additionally, this compound is involved in the maintenance of coenzyme A (CoA) stores, which are vital for various metabolic pathways . The interaction between this compound and these enzymes ensures the efficient transport and oxidation of fatty acids, contributing to cellular energy production.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It enhances the transport of fatty acids into the mitochondria, promoting β-oxidation and energy production. This compound also affects the expression of genes involved in fatty acid metabolism and energy homeostasis. By modulating these cellular processes, this compound plays a vital role in maintaining cellular function and energy balance .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with carnitine transporters and enzymes. It facilitates the transport of long-chain fatty acids across the mitochondrial membrane by interacting with CPT I and CPT II. This interaction enables the conversion of fatty acids into acyl-carnitine, which is then transported into the mitochondrial matrix for β-oxidation. Additionally, this compound influences gene expression by modulating transcription factors involved in energy metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound is stable under standard storage conditions, with a shelf life of up to four years . Studies have shown that this compound maintains its efficacy in promoting fatty acid transport and oxidation over extended periods. Long-term exposure to this compound may lead to changes in cellular function, including alterations in energy metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, the compound enhances fatty acid transport and oxidation, leading to improved energy production and metabolic function. At high doses, this compound may exhibit toxic effects, including mitochondrial dysfunction and oxidative stress. These adverse effects highlight the importance of optimizing the dosage of this compound in experimental settings .
Metabolic Pathways
This compound is involved in several metabolic pathways, including fatty acid β-oxidation and the maintenance of CoA stores. It interacts with enzymes such as CPT I and CPT II, facilitating the transport of fatty acids into the mitochondria for oxidation. Additionally, this compound influences metabolic flux by modulating the levels of key metabolites involved in energy production and homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed by carnitine transporters. These transporters facilitate the uptake of this compound into cells, where it accumulates in the mitochondria. The localization of this compound within the mitochondria is crucial for its role in fatty acid transport and oxidation. Additionally, the compound may interact with binding proteins that influence its distribution and accumulation within cells .
Subcellular Localization
This compound is primarily localized within the mitochondria, where it exerts its effects on fatty acid transport and oxidation. The compound may also be targeted to specific subcellular compartments through post-translational modifications or targeting signals. These modifications ensure the efficient localization and function of this compound within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Carnitine-d3 (chloride) can be synthesized through the deuteration of L-carnitine. The process involves the replacement of hydrogen atoms with deuterium atoms. The synthetic route typically includes the following steps:
Starting Material: L-carnitine is used as the starting material.
Deuteration: The hydrogen atoms in L-carnitine are replaced with deuterium using deuterated reagents.
Purification: The deuterated product is purified to achieve a high level of deuteration (≥99% deuterated forms).
Industrial Production Methods
Industrial production of L-Carnitine-d3 (chloride) involves large-scale deuteration processes, which are optimized for high yield and purity. The process includes:
Bulk Deuteration: Large quantities of L-carnitine are subjected to deuteration using deuterated reagents.
Crystallization: The deuterated product is crystallized to ensure high purity.
Quality Control: The final product undergoes rigorous quality control to confirm the level of deuteration and purity.
Chemical Reactions Analysis
Types of Reactions
L-Carnitine-d3 (chloride) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carnitine derivatives.
Reduction: Reduction reactions can convert it back to its original form.
Substitution: Substitution reactions can replace functional groups with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various carnitine derivatives, which can be used for further biochemical studies .
Scientific Research Applications
L-Carnitine-d3 (chloride) has a wide range of scientific research applications:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of L-carnitine.
Biology: Studied for its role in fatty acid metabolism and mitochondrial function.
Medicine: Investigated for its potential therapeutic effects in conditions related to carnitine deficiency.
Industry: Used in the production of dietary supplements and pharmaceuticals
Comparison with Similar Compounds
Similar Compounds
L-Carnitine: The non-deuterated form of L-Carnitine-d3 (chloride).
Acetyl-L-carnitine: An acetylated form of L-carnitine.
Propionyl-L-carnitine: A propionylated form of L-carnitine.
Uniqueness
L-Carnitine-d3 (chloride) is unique due to its deuterated nature, which makes it an ideal internal standard for mass spectrometry. The presence of deuterium atoms allows for precise quantification and differentiation from non-deuterated forms in analytical applications .
Properties
IUPAC Name |
[(2R)-3-carboxy-2-hydroxypropyl]-dimethyl-(trideuteriomethyl)azanium;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3.ClH/c1-8(2,3)5-6(9)4-7(10)11;/h6,9H,4-5H2,1-3H3;1H/t6-;/m1./s1/i1D3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXXCENBLGFBQJM-QKBJTWEASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CC(CC(=O)O)O.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[N+](C)(C)C[C@@H](CC(=O)O)O.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90745953 | |
Record name | (2R)-3-Carboxy-2-hydroxy-N,N-dimethyl-N-(~2~H_3_)methylpropan-1-aminium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90745953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
350818-62-1 | |
Record name | (2R)-3-Carboxy-2-hydroxy-N,N-dimethyl-N-(~2~H_3_)methylpropan-1-aminium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90745953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 350818-62-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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